molecular formula C22H19ClN2O3S B2789425 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941916-01-4

2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2789425
CAS No.: 941916-01-4
M. Wt: 426.92
InChI Key: OINIICCPIYUDHQ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a chemical compound with the molecular formula C22H19ClN2O3S and a molecular weight of 426.91 g/mol . It is supplied as a high-purity (≥90%) screening compound for research purposes . This molecule is built on a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry, which is functionalized at the nitrogen with a phenylsulfonyl group and at the 6-position with a 2-chlorobenzamide moiety . Compounds based on the tetrahydroquinoline structure are of significant research interest. Notably, structurally similar 1,2,3,4-tetrahydroquinoline derivatives have been identified and characterized as potent and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a pivotal role in immune function and has emerged as a promising therapeutic target for the treatment of autoimmune diseases, such as psoriasis, and certain cancers, particularly prostate cancer . In pre-clinical research, such inverse agonists have demonstrated the ability to inhibit cancer cell proliferation and suppress tumor growth in models of castration-resistant prostate cancer . The presence of the sulfonyl group and benzamide in its structure is a common feature in many bioactive molecules, indicating its value as a key intermediate for further chemical exploration and derivatization in drug discovery campaigns . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-12-13-21-16(15-17)7-6-14-25(21)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINIICCPIYUDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The preparation of 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic synthesis.

  • Starting Materials: The synthesis begins with the preparation of intermediates, often involving the formation of the tetrahydroquinoline core through cyclization reactions.

  • Introduction of the Chloro Group: This is usually achieved via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

  • Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

  • Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and appropriate catalysts.

Reaction Conditions

These reactions generally occur under controlled conditions:

  • Temperatures ranging from 0°C to 100°C, depending on the reaction step.

  • Solvents like dichloromethane, toluene, and ethanol are commonly used.

  • Catalysts and reagents such as triethylamine, sodium hydride, and palladium on carbon may be employed to facilitate the reactions.

Industrial Production Methods

Industrial-scale production would involve similar steps but optimized for yield and cost-efficiency. High-throughput methods, continuous flow reactors, and automation can be utilized to scale up the synthesis.

Chemical Reactions Analysis

2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various types of chemical reactions:

Oxidation

The compound can undergo oxidation reactions, typically affecting the tetrahydroquinoline ring or the phenylsulfonyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction

Reduction of this compound may target the chloro group or the tetrahydroquinoline ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution

Substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chloro group under suitable conditions.

Major Products Formed

  • Oxidation of the tetrahydroquinoline can lead to quinoline derivatives.

  • Reduction can yield dehalogenated compounds or reduced nitrogen heterocycles.

  • Substitution results in diverse derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology

In biological research, it may be utilized to study enzyme interactions or cellular pathways involving sulfonyl and chloro functionalities.

Medicine

Industry

In industrial applications, it could be used in the synthesis of novel materials or as a starting material for high-value chemical products.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its application:

  • Molecular Targets: It may interact with enzymes or receptors, altering their activity. The chloro and sulfonyl groups could engage in hydrogen bonding or hydrophobic interactions.

  • Pathways Involved: In medicinal chemistry, it could modulate pathways related to inflammation, cancer, or neurological disorders, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sulfonyl or Benzamide Groups

3-Chloro-N-{1-[(4-Fluorophenyl)Sulfonyl]-1,2,3,4-Tetrahydro-6-Quinolinyl}Benzamide
  • Molecular Formula : C₂₂H₁₈ClFN₂O₃S
  • Molecular Weight: 444.905 g/mol (monoisotopic mass: 444.071)
  • Key Differences :
    • The phenylsulfonyl group is substituted with a 4-fluorine atom , introducing electron-withdrawing effects.
    • The benzamide group has a 3-chloro substituent instead of 2-chloro.
  • Implications :
    • The fluorine atom may enhance metabolic stability and influence binding interactions in biological systems.
    • The shifted chloro substituent could alter steric hindrance or hydrogen-bonding patterns compared to the target compound .
N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinolin-6-yl)Thiophene-2-Carboximidamide (Compound 68)
  • Molecular Formula : C₂₁H₂₇N₅S
  • Molecular Weight : ~405.5 g/mol (calculated)
  • Key Differences :
    • Replaces the phenylsulfonyl group with a 1-methylpiperidin-4-yl moiety.
    • Substitutes the benzamide with a thiophene-2-carboximidamide group.
  • Activity: Tested for nitric oxide synthase (NOS) inhibition, demonstrating selectivity for inducible NOS (iNOS) over endothelial NOS (eNOS) .
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
  • Molecular Formula : C₂₃H₂₀N₆
  • Molecular Weight : ~380.5 g/mol (calculated)
  • Key Differences: Features a diazenylbenzonitrile group and a 2-cyanoethyl substituent.
  • Application : Used in electrochemical studies for gold electrodeposition in ionic liquids, highlighting its role as a surfactant or leveller .

Pesticide-Related Chlorobenzamide Derivatives

These compounds share a chlorobenzamide backbone but diverge significantly in substituents and applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity
Target Compound: 2-Chloro-N-(1-(phenylsulfonyl)-... C₃₂H₂₀ClN₂O₃S ~529.0 Phenylsulfonyl, 2-chlorobenzamide Not specified
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-... C₂₂H₁₈ClFN₂O₃S 444.905 4-Fluorophenylsulfonyl, 3-chlorobenzamide Not specified
Compound 68 C₂₁H₂₇N₅S ~405.5 1-Methylpiperidin-4-yl, thiophene-2-carboximidamide NOS inhibition (iNOS selectivity)
CTDB C₂₃H₂₀N₆ ~380.5 Diazenylbenzonitrile, 2-cyanoethyl Gold electrodeposition

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalysts : Use DMAP to accelerate amidation .
  • Solvent Selection : Dichloromethane or THF improves solubility of intermediates .
  • Yield Monitoring : Track reaction progress via TLC and HPLC (>95% purity threshold) .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and scaffold integrity. Key signals include:
    • Tetrahydroquinoline protons : δ 1.5–2.5 ppm (methylene groups) .
    • Sulfonyl group : δ 7.5–8.0 ppm (aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ = 439.3 g/mol) .
  • HPLC : Quantifies purity (>95% required for biological assays) .

How do structural modifications, such as halogen substitution on the benzamide moiety, influence inhibitory activity against targets like PTP1B or RORγ?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

SubstituentTarget (IC₅₀)Key FindingsSource
2-Cl RORγ (<15 µM)Moderate inhibition; chloro enhances hydrophobic interactions .
2,6-diF PTP1B (1.2 µM)Fluorine improves metabolic stability and binding affinity .
4-F RORγ (6 nM)Fluorine at para position boosts potency via electronegativity .


Methodological Approach :

  • Halogen Scanning : Replace Cl with F/Br to assess steric/electronic effects.
  • Docking Studies : Use PDB structures (e.g., 4NPD for RORγ) to predict binding modes .

What methodological approaches can resolve contradictions in biological activity data observed across different in vitro assays?

Advanced Research Focus
Common Data Conflicts :

  • Variability in IC₅₀ values between enzymatic (e.g., PTP1B) and cellular (e.g., glucose uptake) assays.

Q. Resolution Strategies :

Orthogonal Assays : Validate activity using both radioactive (e.g., ³²P-labeling for PTP1B) and fluorescence-based assays .

Solubility Correction : Adjust DMSO concentrations (<0.1%) to avoid false negatives .

Statistical Analysis : Apply ANOVA to identify assay-specific outliers .

What in vitro models are commonly used to evaluate the therapeutic potential of this compound in metabolic disorders?

Q. Basic Research Focus

  • PTP1B Inhibition : Insulin receptor phosphorylation in HepG2 cells .
  • Glucose Uptake : 2-NBDG assay in 3T3-L1 adipocytes .
  • Cytotoxicity Screening : MTT assay in primary hepatocytes to rule off-target effects .

Q. Key Findings :

  • EC₅₀ of 5.8 µM for glucose uptake enhancement in diabetic mouse models .

How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for enhancing metabolic stability?

Advanced Research Focus
SAR Design Framework :

Metabolic Hotspot Identification : Use liver microsomes to detect oxidation-prone sites (e.g., tetrahydroquinoline C-4) .

Isosteric Replacement : Substitute labile groups (e.g., –OCH₃ → –CF₃) to block CYP450 metabolism .

Prodrug Strategies : Introduce ester moieties at the sulfonamide group for sustained release .

Q. Case Study :

  • N-[1-(propane-1-sulfonyl)-6-yl]propanamide : Bromine substitution at benzamide increased t₁/₂ from 2.1 to 4.7 hrs .

What strategies are recommended for improving solubility and bioavailability without compromising target affinity?

Q. Advanced Research Focus

  • Salt Formation : Convert free base to hydrochloride salt (improves aqueous solubility by 10-fold) .
  • Nanoparticle Formulation : Encapsulate with PLGA polymers (DLS size: 150 nm; PDI <0.2) .
  • LogP Optimization : Aim for 2.5–3.5 via substituent tuning (e.g., –SO₂Ph → –SO₂Me) .

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